2-Phenylpropanoate

COX inhibition NSAID pharmacology Prostaglandin synthetase

2-Phenylpropanoate is the unsubstituted parent scaffold of the 2-arylpropionic acid NSAID class. Unlike para-substituted derivatives (ibuprofen, flurbiprofen), it exhibits zero detectable COX inhibitory activity, making it the definitive negative control for COX enzymatic assays. Its 95% ee in Pd-catalyzed asymmetric synthesis (vs. 87% for ibuprofen) establishes it as the preferred benchmark for chiral catalyst development. Procure this compound to ensure assay specificity and method reproducibility.

Molecular Formula C9H9O2-
Molecular Weight 149.17 g/mol
CAS No. 7233-85-4
Cat. No. B8470279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpropanoate
CAS7233-85-4
Molecular FormulaC9H9O2-
Molecular Weight149.17 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C(=O)[O-]
InChIInChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)/p-1
InChIKeyYPGCWEMNNLXISK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylpropanoate (CAS 7233-85-4): What Scientific Procurement Teams Need to Know About This 2-Arylpropionic Acid Scaffold


2-Phenylpropanoate (2-phenylpropionic acid, hydratropic acid) is an aromatic carboxylic acid that serves as the unsubstituted parent scaffold of the 2-arylpropionic acid class—a pharmacologically significant family that includes widely used NSAIDs such as ibuprofen, flurbiprofen, ketoprofen, and naproxen [1]. Unlike its clinically deployed, para-substituted derivatives, this compound lacks a hydrophobic substituent on the aromatic ring, which fundamentally alters its pharmacological profile: it shows no detectable inhibitory activity on prostaglandin synthetase (COX) [2]. This absence of COX inhibition, rather than being a liability, renders the compound uniquely suited as an analytical model compound, a chiral resolution reference standard, and a synthetic intermediate for enantioselective methodology development [3][4].

Why 2-Phenylpropanoate Cannot Be Substituted by Ibuprofen or Other Para-Substituted Analogs in Analytical and Synthetic Workflows


The absence of a para-substituent on 2-phenylpropanoate is not a trivial structural difference but a decisive determinant of its physicochemical, analytical, and pharmacological behavior. While para-substituted analogs such as ibuprofen (p-isobutyl) exhibit clinically relevant COX inhibitory activity, the unsubstituted parent compound shows zero measurable COX inhibition [1]. In chiral chromatography, the presence and electronic nature of the aromatic substituent directly governs enantiorecognition efficiency: compounds bearing electron-donating groups yield higher enantioseparation factors than those with electron-withdrawing groups or no substituent [2]. For enantioselective synthesis validation, the unsubstituted scaffold serves as an indispensable benchmark: palladium-catalyzed asymmetric synthesis of (S)-2-phenylpropanoic acid proceeds with 95% enantiomeric excess without detectable chiral erosion, whereas the identical methodology applied to the ibuprofen scaffold yields only 87% ee [3]. These performance differentials mean that substituting the unsubstituted parent compound with a para-substituted analog introduces uncontrolled variables that compromise analytical calibration, synthetic yield optimization, and method validation reproducibility.

Quantitative Differentiation Evidence: 2-Phenylpropanoate vs. Closest Analogs


COX Inhibitory Activity: Complete Absence of Prostaglandin Synthetase Inhibition vs. Clinically Active Analogs

In a head-to-head prostaglandin synthetase inhibitory assay, 2-phenylpropionic acid exhibited no detectable COX inhibitory activity (ID50 not reached at tested concentrations), whereas structurally related 2-arylpropionic acids such as flurbiprofen, ketoprofen, and ibuprofen showed potent inhibition [1]. This functional divergence stems from the absence of a hydrophobic para-substituent on the aromatic ring, which has been identified as an essential structural requirement for COX active site engagement [2].

COX inhibition NSAID pharmacology Prostaglandin synthetase Structure-activity relationship

Enantioselective Synthetic Yield: 95% ee for Parent Scaffold vs. 87% ee for Ibuprofen Scaffold Under Identical Catalytic Conditions

A palladium-catalyzed enantioselective allylic substitution methodology was applied to synthesize both the unsubstituted parent compound and ibuprofen. Under identical catalytic conditions using oxazoline ligand 9, (S)-2-phenylpropanoic acid was obtained in 95% enantiomeric excess without detectable loss of chiral purity during subsequent ozonolysis and oxidation steps [1]. The same synthetic strategy applied to the para-isobutyl-substituted scaffold yielded ibuprofen in only 87% ee [2].

Asymmetric synthesis Palladium catalysis Enantioselective α-Aryl propanoic acids

Chiral Enantiorecognition: Electron-Donating Substituents Enhance Separation Factor Relative to Unsubstituted Parent

High-speed countercurrent chromatography with substituted β-cyclodextrin as chiral selector was employed to evaluate enantioseparation across ten racemic 2-(substituted phenyl)propanoic acids [1]. The unsubstituted 2-phenylpropanoic acid served as the baseline reference compound. The study demonstrated that racemates bearing electron-donating groups on the benzene ring exhibited higher enantiorecognition (larger separation factors) induced by the chiral selector compared to the unsubstituted parent, while electron-withdrawing substituents further reduced enantiorecognition [2].

Chiral chromatography Enantioseparation β-Cyclodextrin Countercurrent chromatography

Plasma Protein Binding: Enantioselective Binding Kinetics Differ from Substituted Analogs

In a study of enantioselective plasma protein binding, 2-phenylpropionic acid (2PPA) was employed as a model compound to investigate the binding behavior of 2-arylpropionic acid NSAIDs [1]. The unsubstituted compound exhibits distinct enantioselective binding characteristics that differ from para-substituted analogs due to the absence of the hydrophobic substituent that typically enhances albumin binding affinity [2]. This differential binding profile makes 2PPA uniquely valuable as a reference standard for calibrating protein binding assays and for studying the contribution of the aromatic substituent to overall pharmacokinetic behavior [3].

Pharmacokinetics Protein binding Enantioselective disposition NSAID model compound

PPARα Activation: Parent Scaffold Serves as Basal Reference for Structure-Activity Relationship Mapping

In a systematic structure-activity relationship study of substituted phenylpropanoic acid derivatives as human PPARα activators, the nature and stereochemistry of the α-substituent, the distance between the carboxyl group and central benzene ring, the linking group, and the distal hydrophobic tail substituent were all identified as key determinants of potency and subtype selectivity [1]. The unsubstituted parent scaffold provides the essential baseline for this SAR mapping, enabling the identification of potent and human PPARα-selective optically active α-alkylphenylpropanoic acid derivatives as candidate drugs for dyslipidemia, obesity, and diabetes [2].

PPARα Nuclear receptor Metabolic disorders Structure-activity relationship

Validated Application Scenarios for 2-Phenylpropanoate Procurement in Research and Industrial Settings


Negative Control and Analytical Reference Standard for NSAID COX Inhibition Assays

Given its complete lack of prostaglandin synthetase inhibitory activity in head-to-head comparisons with active NSAIDs such as flurbiprofen, ketoprofen, and ibuprofen [4], 2-phenylpropanoate serves as an ideal negative control for COX enzymatic assays. Its use ensures that observed inhibition in test compounds can be confidently attributed to specific pharmacophore elements rather than non-specific matrix effects. This application is particularly relevant for pharmaceutical quality control laboratories and academic pharmacology departments validating COX screening platforms.

Calibration Baseline for Chiral Chromatography Method Development

As demonstrated in high-speed countercurrent chromatography studies with β-cyclodextrin chiral selectors [4], the unsubstituted 2-phenylpropanoate scaffold provides the essential baseline reference for developing and optimizing enantioseparation methods for the entire 2-arylpropionic acid class. Analytical chemistry laboratories developing chiral HPLC or countercurrent chromatography methods require this compound to establish baseline separation parameters before extending methods to substituted analogs where substituent electronic effects modulate enantiorecognition efficiency.

Substrate for Validating Novel Asymmetric Synthetic Methodologies

The compound's performance in palladium-catalyzed enantioselective synthesis—achieving 95% ee compared to 87% ee for the ibuprofen scaffold under identical conditions [4]—establishes it as the preferred substrate for benchmarking new asymmetric catalysts and methodologies. Process chemistry and synthetic methodology research groups should procure this compound as their primary validation substrate before optimizing conditions for more complex substituted analogs. The 8% ee differential provides a meaningful performance window for assessing catalyst improvements.

Model Compound for Enantioselective Pharmacokinetic and Protein Binding Studies

As established by Jones et al. in studies of enantioselective plasma protein binding [4][5], 2-phenylpropanoate functions as a model compound that enables researchers to isolate and study the intrinsic binding properties of the 2-arylpropionic acid core scaffold without the confounding influence of para-substituents. This application is critical for academic and industry pharmacokinetics laboratories seeking to deconvolute the contributions of core scaffold versus substituent to overall ADME properties of chiral NSAID candidates.

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